2,5-Dichlorophenoxyamine
Description
Properties
Molecular Formula |
C6H5Cl2NO |
|---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
O-(2,5-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2 |
InChI Key |
FLYHFIQIPAZRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)ON)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,5-dichlorophenoxyamine exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the dichlorophenyl group enhances lipophilicity, facilitating interactions with microbial membranes.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Mechanism of Action : The compound potentially induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 1.88 | Apoptosis induction |
| A549 | 26 | Cell cycle arrest |
| HepG2 | 0.74 mg/mL | Signaling modulation |
Enzyme Inhibition
This compound has shown promise in inhibiting specific enzymes associated with cancer progression and inflammation. This includes:
- Cholinesterase Inhibition : Molecular docking studies suggest that the compound interacts effectively with cholinesterase enzymes, which are crucial in various physiological processes.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against human melanoma cells, demonstrating a significant reduction in cell viability after treatment.
Case Study 2: Antimicrobial Activity
Another study focused on the compound's ability to inhibit the growth of antibiotic-resistant bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Properties
Functional Group Variations
- Amine vs.
Chloro vs. Methoxy Substitutions :
- Chloro groups (electron-withdrawing) reduce electron density on the benzene ring, favoring electrophilic substitution at specific positions. Methoxy groups (electron-donating) increase ring reactivity, as seen in 2,5-Dimethoxyphenethylamine , which exhibits serotonin receptor binding .
Q & A
Q. What analytical techniques are recommended for detecting 2,5-Dichlorophenoxyamine in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace amounts of this compound and its metabolites in biological matrices. Urine is optimal for preliminary screening due to its wide detection window, while plasma or blood is suitable for assessing acute exposure. LC-MS/MS offers high sensitivity, with limits of quantification (LOQs) ranging from 1.0 to 20.0 ng/mL, and can address challenges like thermal degradation observed in structurally related compounds . Method validation must include specificity, matrix effects, and stability assessments under varying storage conditions.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste management services. Contaminated surfaces require decontamination with ethanol or isopropanol. These protocols align with safety data sheets for structurally similar chlorinated amines, which highlight acute toxicity risks .
Q. How can researchers confirm the structural identity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example, HRMS can differentiate isotopic patterns of chlorine atoms (Cl² vs. Cl³), while NMR provides positional information about substituents on the aromatic ring. Cross-referencing with databases like PubChem (using InChI keys or SMILES notations) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound metabolites?
Discrepancies often arise from differences in analytical methodologies or metabolite stability. A tiered approach is recommended:
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Key steps include:
- Regioselective chlorination : Use Lewis acid catalysts (e.g., FeCl₃) to direct substitution at the 2- and 5-positions.
- Amine functionalization : Protect reactive amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions.
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Yield improvements (≥70%) are achievable by optimizing reaction time and temperature .
Q. How does this compound interact with monoamine oxidase (MAO) enzymes, and what are implications for neurotoxicity studies?
Preliminary data from structurally analogous 2C-series phenethylamines suggest competitive inhibition of MAO-A/B isoforms, potentially altering neurotransmitter catabolism. To assess neurotoxic effects:
Q. What are the challenges in developing multi-residue analytical methods for this compound and its analogs?
Challenges include:
- Co-elution of isomers : Use ultra-high-performance LC (UHPLC) with sub-2µm particles for better resolution.
- Ion suppression : Employ post-column infusion to identify matrix interferences.
- Cross-reactivity : Validate antibody-based assays (e.g., ELISA) against LC-MS/MS to ensure specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
